6-bromo-4-nitro-1H-indole

Catalog No.
S771540
CAS No.
885520-50-3
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-nitro-1H-indole

CAS Number

885520-50-3

Product Name

6-bromo-4-nitro-1H-indole

IUPAC Name

6-bromo-4-nitro-1H-indole

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Synthesis:

6-bromo-4-nitro-1H-indole is an organic compound synthesized from various starting materials and methods. One reported method involves the nitration of 6-bromoindole with fuming nitric acid, followed by purification through techniques like column chromatography [].

Potential Applications:

Research into 6-bromo-4-nitro-1H-indole is ongoing, with potential applications in various scientific fields:

  • Medicinal Chemistry: The nitro group present in the molecule can be exploited for further functionalization, potentially leading to novel drug candidates. Studies suggest its potential for developing anticonvulsant and anti-inflammatory agents [, ].
  • Material Science: The molecule's structure exhibits interesting electronic properties, making it a candidate for the development of organic electronic materials like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs) [].
  • Organic Chemistry: 6-bromo-4-nitro-1H-indole can serve as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its unique combination of bromo and nitro groups allows for selective modifications and targeted syntheses [].

6-Bromo-4-nitro-1H-indole is an organic compound with the molecular formula C8H5BrN2O2. It features a bromine atom at the sixth position and a nitro group at the fourth position of the indole ring. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. The presence of both bromine and nitro functional groups enhances its reactivity, making it a valuable intermediate in various

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid, yielding 6-bromo-4-amino-1H-indole .
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to a range of derivatives that may exhibit different properties .
  • Friedel-Crafts Reactions: This compound can also be utilized in Friedel-Crafts acylation or alkylation reactions, which involve the introduction of acyl or alkyl groups onto aromatic systems .

6-Bromo-4-nitro-1H-indole exhibits notable biological activities, particularly in medicinal chemistry. Compounds with indole structures are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that indole derivatives may possess antibacterial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Indoles are also investigated for their anticancer activities, with certain derivatives showing effectiveness against various cancer cell lines .

The synthesis of 6-bromo-4-nitro-1H-indole can be achieved through several methods:

  • Nitration of 6-Bromoindole: This method involves treating 6-bromoindole with a nitrating agent (such as a mixture of concentrated sulfuric and nitric acids) to introduce the nitro group at the desired position .
  • Direct Bromination: Starting from 4-nitroindole, bromination can be performed to yield the target compound by using bromine or brominating agents under controlled conditions.
  • Utilization of Intermediates: Other synthetic routes may involve intermediate compounds derived from 6-bromoindole that undergo further functionalization to achieve the desired nitro substitution .

6-Bromo-4-nitro-1H-indole finds applications in various fields:

  • Pharmaceutical Development: As a precursor in the synthesis of biologically active compounds, it serves as an important intermediate in drug discovery and development.
  • Organic Synthesis: This compound is utilized in synthetic organic chemistry for creating more complex molecules through various chemical transformations.

Research on interaction studies involving 6-bromo-4-nitro-1H-indole primarily focuses on its binding affinity and activity against biological targets. These studies often employ techniques such as molecular docking and spectroscopy to assess how this compound interacts with enzymes or receptors related to diseases like cancer or bacterial infections .

Several compounds share structural similarities with 6-bromo-4-nitro-1H-indole, including:

Compound NameMolecular FormulaKey Features
4-Bromo-6-nitro-1H-indoleC8H5BrN2O2Similar structure; differing positions of functional groups
5-Bromo-2-nitroanilineC6H5BrN2O2Contains an amine group instead of an indole ring
6-Chloro-4-nitro-1H-indoleC8H5ClN2O2Chlorine substitution instead of bromine
7-BromoindoleC8H7BrNLacks nitro group; different biological activity profile

These compounds exhibit unique properties due to variations in their functional groups and positions on the indole ring, influencing their reactivity and biological activity. The presence of both bromine and nitro groups in 6-bromo-4-nitro-1H-indole contributes to its distinct chemical behavior compared to these similar compounds.

Electrophilic Aromatic Substitution Mechanisms

The nitration of indole derivatives represents a fundamental approach in organic synthesis, particularly when targeting specific positional isomers such as 6-bromo-4-nitro-1H-indole [1]. Indole exhibits exceptional reactivity towards electrophiles, with reaction rates approximately 10^13 times greater than benzene due to the electron-rich nature of the pyrrole ring [2]. The electrophilic aromatic substitution mechanism for nitration typically involves the nitronium ion (NO2+) as the active electrophile, which attacks the electron-rich indole nucleus [3].

The mechanism proceeds through a classical electrophilic aromatic substitution pathway where the nitronium ion approaches the indole ring system [1]. The pyrrole ring demonstrates inherently higher reactivity towards electrophiles compared to the benzene portion of the indole structure, which influences the regioselectivity of nitration reactions [3]. Research has demonstrated that the attack of electrophiles occurs preferentially at position 3, because the pyrrole ring possesses greater charge density than the carbocyclic portion [1].

In the context of 4-nitroindole synthesis, specialized reaction conditions are required to direct nitration to the benzene ring rather than the pyrrole ring [3]. Studies on tryptophan derivatives have shown that nitration with nitric acid in acetic anhydride at 0°C provides N-trifluoroacetyl-2-nitro-L-tryptophan methyl ester in 67% yield, whereas nitration in trifluoroacetic acid at 0°C gives N-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in 69% yield [3]. These findings indicate that solvent choice dramatically influences the regioselectivity of nitration reactions on indole substrates.

Regioselective Control in Nitro Group Introduction

Achieving regioselective control in nitro group introduction requires careful manipulation of reaction conditions and substrate protection strategies [3]. The regioselectivity for 6-nitration in strongly acidic media such as trifluoroacetic acid results from the higher reactivity of the nitronium ion, which directs nitration to the less reactive but less hindered 6-position in the benzene ring [3]. Conversely, selective nitration at the 2-position occurs in neutral solvents like acetic anhydride, reflecting the inherently higher reactivity of the pyrrole ring with electrophiles [3].

Protection strategies play a crucial role in controlling regioselectivity during nitration reactions [3]. The use of N,N-bis(trifluoroacetyl) protecting groups on indole substrates has proven effective in achieving high regioselectivity [3]. These electron-withdrawing groups deactivate the pyrrole ring, allowing for selective substitution on the benzene ring [3]. Research has shown that N-phenylsulfonylindole nitration with acetyl nitrate exhibits temperature-dependent regioselectivity, with 3-nitroindole products favored at low temperatures, but 6-nitroindole products increasing at temperatures above -10°C [3].

The following table summarizes key nitration reaction data for indole derivatives:

SubstrateReagent SystemTemperatureProductYield (%)Regioselectivity
bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃/acetic anhydride0°C2-nitro product67High (2-position)
bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃/trifluoroacetic acid0°C6-nitro product69High (6-position)
N-trifluoroacetyl-L-tryptophan methyl esterHNO₃/acetic acid25°CMixed products6.8 (2-nitro), 40 (6-nitro)Poor

Advanced nitration methodologies have employed sodium nitrite and potassium persulfate systems for selective radical nitration of indoles [4]. This approach provides efficient access to 3-nitroindoles and 3-nitrosoindoles under mild conditions [4]. The radical mechanism offers an alternative pathway that can complement traditional electrophilic nitration methods [4].

Bromination Techniques and Positional Selectivity

Halogenation Catalysts and Reaction Optimization

Bromination of indole derivatives requires careful selection of catalysts and reaction conditions to achieve the desired positional selectivity for 6-bromo derivatives [5] [6]. Iron tribromide serves as an effective Lewis acid catalyst for bromination reactions, forming electrophilic bromine complexes that facilitate aromatic substitution [7]. The catalyst functions by accepting electrons from bromine molecules to form electrophilic complexes that attack the benzene ring [7].

Research has demonstrated that regioselective bromination at the C6-position can be achieved through strategic use of protecting groups and excess bromine in carbon tetrachloride [5] [6]. The optimal bromination conditions involve treatment of protected indole derivatives with 8 equivalents of bromine in carbon tetrachloride for 24 hours at room temperature, yielding 6-bromoindole products in 86% yield [5] [6]. Although only 2 equivalents of bromine are formally required, excess bromine consistently provides better yields and faster reaction rates [5] [6].

Pyridine-bromine complexes (PyBr₂) represent another effective catalytic system for indole bromination [8]. Studies on cyclopenta[b]indoles have shown that 10 equivalents of PyBr₂ at -20°C provide 59% yield of brominated products [8]. The mechanism involves formation of an adduct through addition of bromine to the central double bond, which is subsequently reduced in situ with zinc and acetic acid [8]. Temperature control proves critical, with low temperatures such as -20°C for bromination and -78°C for subsequent reduction leading to reduced degradation and higher product yields [8].

Electrochemical bromination methods offer catalyst-free alternatives for indole halogenation [9]. These approaches utilize readily available halide salts as the sole reagent under mild conditions [9]. The electrochemical protocol provides access to 3-bromoindole derivatives with yields up to 97% using potassium iodide as the halogen source [9]. No supplementary electrolyte salt is necessary under optimized conditions [9].

Solvent Effects on Bromine Incorporation Efficiency

Solvent selection significantly influences bromine incorporation efficiency and regioselectivity in indole bromination reactions [5] [6] [10]. Carbon tetrachloride has proven particularly effective for regioselective bromination at the C6-position of protected indole derivatives [5] [6]. The non-polar nature of carbon tetrachloride helps stabilize bromine complexes while minimizing side reactions [5] [6].

Studies on indole-catalyzed bromolactonization have demonstrated that lipophilic solvents such as hexane and heptane can be successfully employed through solid-liquid phase transfer mechanisms [10]. This approach allows reactions to be conducted in environmentally benign media while facilitating product workup through simple filtration [10]. The reaction proceeds through formation of hexane-soluble brominating species that enable electrophilic bromination at room temperature [10].

Dimethyl sulfoxide serves as an effective solvent for deprotection reactions following bromination [5] [6]. Treatment of brominated indole derivatives with sodium cyanide in dimethyl sulfoxide at 180°C for 2 hours provides decarboxylated products in 97% yield [5] [6]. The high boiling point and polar nature of dimethyl sulfoxide facilitate nucleophilic substitution and elimination reactions [5] [6].

The following table summarizes solvent effects on indole bromination reactions:

SolventReaction TypeTemperaturePrimary ProductYield (%)Comments
Carbon tetrachlorideBrominationRoom temperature6-bromo product86Good for regioselective bromination
HexaneBromolactonizationRoom temperatureBromolactonesVariablePhase transfer mechanism
Dimethyl sulfoxideDecarboxylation180°CDeprotected products97Effective for decarboxylation

Multi-Step Synthesis Pathways from Simple Precursors

A practical three-step synthesis route to 6-bromoindole derivatives achieves 68% overall yield from methyl indolyl-3-acetate [5] [6]. The sequence begins with introduction of electron-withdrawing substituents at the nitrogen and C8-position to generate protected intermediates in 82% yield [5] [6]. Subsequently, regioselective bromination at C6 using 8 equivalents of bromine in carbon tetrachloride provides brominated products in 86% yield [5] [6]. Finally, decarboxylation using sodium cyanide in dimethyl sulfoxide affords the target 6-bromoindole in 97% yield [5] [6].

Alternative multi-step approaches utilize the Bartoli indole synthesis, which employs ortho-substituted nitroarenes and vinyl Grignard reagents to form substituted indoles [13]. This method proves particularly valuable for accessing 7-substituted indoles that are challenging to obtain through classical synthesis methods [13]. The reaction requires three equivalents of vinyl Grignard reagent when performed on nitroarenes, and only two equivalents when performed on nitrosoarenes [13].

Continuous flow synthesis methods have emerged as efficient alternatives for multi-step indole construction [14]. Automated multistep continuous flow synthesis enables sequential thiazole formation, deketalization, and Fischer indole synthesis in a single integrated process [14]. This approach provides rapid and efficient access to novel indole derivatives while minimizing purification steps between synthetic stages [14].

Modern multicomponent reaction strategies allow for streamlined indole synthesis from simple precursors [15]. Sustainable multicomponent approaches can access multi-substituted indole-2-carboxamides in a 2-step procedure with good yields and broad substrate scope [15]. These methods comply with green chemistry principles through high atom economy and convergent synthesis approaches [15].

Novel Catalytic Approaches in Indole Derivative Synthesis

Recent advances in catalytic methodologies have expanded the toolkit for indole derivative synthesis, offering improved efficiency and selectivity compared to traditional approaches [16] [17] [18]. Silver-catalyzed "back-to-front" indole synthesis represents a significant innovation, utilizing π-acidic alkyne activation to construct indole frameworks through alternative disconnection strategies [16]. This method proves particularly effective for synthesizing 5-hydroxyindole derivatives that are challenging to access through conventional routes [16].

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for direct indole functionalization [18] [19]. These approaches enable carboxamidation with isocyanide insertion at the C3-carbon using palladium acetate as catalyst and copper acetate as stoichiometric oxidant [18]. The methodology represents a significant advancement in transition-metal-catalyzed indole functionalization for pharmaceutical applications [18].

Photocatalytic approaches offer mild and selective alternatives for indole synthesis [16]. Visible-light-mediated oxidation strategies can transform N-aryl enamines exclusively into indoles under ambient conditions, producing hydrogen gas as the only byproduct [16]. These methods utilize iridium photosensitizers and cobaloxime catalysts to achieve high yields while minimizing environmental impact [16].

Electrochemical synthesis methods provide sustainable alternatives that avoid hazardous oxidants or reductants [9]. Direct electrochemical halogenation of indoles can be performed using simple electrode materials and halide salts as the sole reagents [9]. The approach enables catalyst-free and oxidant-free synthesis under mild conditions [9].

The following table summarizes novel catalytic systems for indole synthesis:

Catalyst SystemReaction TypeTemperatureSubstrateProductTypical Yield (%)
Silver catalystsBack-to-front synthesisVariableAlkynesSubstituted indoles70-98
Palladium acetateCarbon-hydrogen activation40°CIndolesFunctionalized indoles70-90
Iron sulfateReductive couplingRoom temperatureAryl diazonium saltsIndoles60-90
PhotocatalystsVisible-light synthesisRoom temperatureN-aryl enaminesIndolesVariable

Iron-catalyzed approaches have gained attention for their cost-effectiveness and abundance [20]. Iron sulfate heptahydrate serves as an effective reductant for coupling aryl diazonium salts with alkyl iodides to generate indole precursors [21]. This method enables synthesis starting from anilines through sequential diazotization, radical addition, and indolization in a single operation [21].

Thermal Behavior and Phase Transition Analysis

3.1.1 Fundamental Thermal Properties

The thermal behavior of 6-bromo-4-nitro-1H-indole exhibits characteristics typical of substituted nitroindole compounds, with distinctive decomposition patterns influenced by the presence of both bromine and nitro substituents [1] [2]. The compound demonstrates a predicted boiling point of 402.3 ± 25.0 °C at 760 mmHg [1], indicating significant thermal stability under standard atmospheric conditions. The flash point is determined to be 197.1 ± 23.2 °C [1], establishing important safety parameters for handling and storage protocols.

3.1.2 Thermal Decomposition Mechanisms

Thermogravimetric analysis reveals that aromatic nitro compounds, including 6-bromo-4-nitro-1H-indole, undergo thermal decomposition through a characteristic pathway initiated by carbon-nitrogen bond cleavage [2] [3]. The primary decomposition mechanism involves the rupture of the carbon-nitro bond (C-NO2), representing the rate-determining step in the thermal degradation process [2] [4]. This decomposition pathway is consistent with other nitroaromatic compounds, where the nitro group exhibits the lowest activation energy for bond dissociation [5].

The thermal decomposition of 6-bromo-4-nitro-1H-indole follows a typical pattern observed in aromatic nitro compounds, with an estimated decomposition temperature (Tmax) exceeding 300°C [6]. The presence of the bromine substituent may influence the thermal stability by providing additional electron-withdrawing effects that can either stabilize or destabilize the molecule depending on the specific reaction conditions [7].

3.1.3 Phase Transition Analysis

Differential scanning calorimetry studies on related indole derivatives indicate that crystalline transitions may occur at elevated temperatures before decomposition [8]. While specific melting point data for 6-bromo-4-nitro-1H-indole is not definitively established, comparative analysis with structurally similar compounds suggests a melting point range between 250-300°C [9] [10]. The compound likely exists in multiple polymorphic forms, as evidenced by the crystalline nature of the material and the potential for different packing arrangements in the solid state [8].

Thermal analysis reveals that the compound undergoes a single-step decomposition process, with weight loss commencing around 200°C and reaching completion at approximately 350°C [6]. The decomposition is highly exothermic, with an estimated energy release of greater than 500 J/g, characteristic of nitroaromatic compounds [6].

3.1.4 Thermodynamic Properties

The latent heat of fusion for 6-bromo-4-nitro-1H-indole is estimated to be substantial, based on the molecular structure and intermolecular interactions present in the crystalline state [8]. The presence of both bromine and nitro substituents contributes to increased intermolecular forces, potentially resulting in higher enthalpic requirements for phase transitions. Crystallite size analysis indicates that the compound forms well-defined crystalline structures with enhanced long-range atomic ordering [8].

Solubility Characteristics in Polar/Aprotic Solvents

3.2.1 Solubility in Polar Aprotic Solvents

The solubility profile of 6-bromo-4-nitro-1H-indole demonstrates characteristic behavior for nitroaromatic compounds, with enhanced solubility in polar aprotic solvents compared to protic systems [12]. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for this compound, providing high solubility due to its ability to stabilize the dipolar character of the nitro group through specific solvation effects [13]. The compound exhibits moderate to high solubility in acetonitrile, another polar aprotic solvent commonly used in synthetic applications [12].

Dimethylformamide (DMF) demonstrates excellent solvation properties for 6-bromo-4-nitro-1H-indole, with solubility enhanced by the polar nature of the solvent and its ability to form hydrogen bonds with the indole nitrogen . The compound shows moderate solubility in dichloromethane, which can be attributed to the combined effects of the halogenated nature of both the solvent and the bromine substituent [12].

3.2.2 Comparative Solubility Analysis

Ethyl acetate provides moderate solubility for 6-bromo-4-nitro-1H-indole, making it suitable for extraction and purification procedures [12]. The ester functionality of ethyl acetate interacts favorably with the electron-deficient aromatic system, facilitating dissolution processes. Tetrahydrofuran (THF) exhibits limited solubility for the compound, primarily due to its lower polarity compared to other aprotic solvents [13].

The solubility characteristics are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the bromine and nitro groups enhances the compound's affinity for polar aprotic solvents while reducing solubility in nonpolar systems . This selectivity is advantageous for synthetic applications and purification processes.

3.2.3 Solubility in Protic Solvents

The solubility of 6-bromo-4-nitro-1H-indole in protic solvents is generally limited due to the electron-deficient nature of the aromatic system . Methanol and ethanol provide minimal solubility, primarily restricted to elevated temperatures or in the presence of co-solvents [12]. The hydrogen bonding capability of these solvents is insufficient to overcome the hydrophobic characteristics of the substituted indole ring system.

Water solubility is extremely limited, consistent with the lipophilic nature of the compound as indicated by its calculated partition coefficient (LogP) of 2.45 [1]. This low aqueous solubility is characteristic of nitroaromatic compounds and reflects the combined effects of the electron-withdrawing substituents and the aromatic ring system .

pH-Dependent Stability and Degradation Pathways

3.3.1 Alkaline Conditions and Hydrolysis Mechanisms

The stability of 6-bromo-4-nitro-1H-indole under alkaline conditions follows patterns observed for other nitroaromatic compounds, with increased reactivity at elevated pH values [15] [16]. Under strongly alkaline conditions (pH > 11), the compound may undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing substituents [15]. The primary degradation pathway involves the formation of Meisenheimer complexes as intermediates, which subsequently decompose through various mechanistic routes [16].

The alkaline hydrolysis of nitroaromatic compounds generally follows pseudo-first-order kinetics, with rate constants that increase exponentially with pH [17]. For 6-bromo-4-nitro-1H-indole, the hydroxide ion can attack the aromatic ring at positions ortho or para to the nitro group, leading to the formation of unstable anionic intermediates [16]. The bromine substituent may serve as a leaving group under these conditions, particularly in the presence of strong nucleophiles [15].

3.3.2 Acidic Conditions and Protonation Effects

Under acidic conditions, 6-bromo-4-nitro-1H-indole exhibits enhanced stability compared to alkaline environments [18]. The indole nitrogen can undergo protonation to form the corresponding indolium cation, which may influence the overall stability of the molecule [18]. However, the electron-withdrawing effects of the nitro and bromine substituents reduce the basicity of the nitrogen, making protonation less favorable compared to unsubstituted indole [18].

The compound demonstrates reasonable stability in mildly acidic conditions (pH 4-6), with degradation rates significantly lower than those observed under alkaline conditions [19]. This pH-dependent stability profile is consistent with the general behavior of nitroaromatic compounds, where acid-catalyzed reactions are less prevalent than base-catalyzed processes [20].

3.3.3 Neutral pH Stability

At neutral pH conditions (pH 6-8), 6-bromo-4-nitro-1H-indole exhibits optimal stability with minimal degradation over extended periods [21]. The compound maintains its structural integrity under these conditions, making neutral pH environments suitable for storage and handling [21]. The absence of significant hydrolysis or decomposition reactions at neutral pH is attributed to the reduced nucleophilicity of water compared to hydroxide ion and the lack of acid-catalyzed activation [19].

3.3.4 Environmental Degradation Pathways

The environmental fate of 6-bromo-4-nitro-1H-indole involves multiple degradation pathways depending on the specific conditions encountered [15]. Under aerobic conditions, the compound may undergo slow oxidative degradation, while anaerobic environments may promote reductive transformation of the nitro group [22]. The presence of microorganisms can catalyze biodegradation processes, potentially leading to the formation of amino derivatives through nitro group reduction [22].

Photolytic degradation represents another significant pathway, particularly under direct sunlight exposure [20]. The nitro group can undergo photoinduced isomerization to form nitrite esters, which subsequently decompose to yield various products including nitrogen oxides and organic fragments [20]. The bromine substituent may also participate in photolytic processes, potentially leading to dehalogenation reactions under specific conditions [23].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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